molecular formula C22H28N2O2 B2621138 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421452-67-6

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

货号 B2621138
CAS 编号: 1421452-67-6
分子量: 352.478
InChI 键: OVTRJIRGQHUKRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

作用机制

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a selective inhibitor of PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound increases cAMP levels, leading to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation. In addition, this compound has been shown to reduce the production of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients and is thought to contribute to the disease pathology.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cognitive impairment. These include:
- Increased cAMP levels in the brain
- Activation of downstream signaling pathways involved in synaptic plasticity and memory formation
- Reduction of neuroinflammation and oxidative stress
- Reduction of amyloid-beta production

实验室实验的优点和局限性

One advantage of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in preclinical studies and may limit its clinical utility.

未来方向

There are several potential future directions for the study of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide. These include:
- Further preclinical studies to elucidate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation
- Clinical trials to test the efficacy of this compound in the treatment of Alzheimer's disease and other cognitive disorders
- Studies to investigate the potential of this compound as a neuroprotective agent in other neurological conditions, such as stroke and traumatic brain injury
- Development of new formulations of this compound with improved pharmacokinetic properties and longer half-life.

合成方法

The synthesis of 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 4-bromo-1,1'-biphenyl with 4-piperidin-1-ylbutan-1-ol in the presence of potassium carbonate and copper(I) iodide to yield 2-(4-piperidin-1-ylbutyl)-1,1'-biphenyl-4-ol. This intermediate is then converted to the corresponding acetamide by reaction with acetic anhydride and triethylamine. Finally, the methoxyethyl group is introduced by reaction with 2-methoxyethylamine hydrochloride in the presence of sodium hydride.

科学研究应用

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and Down syndrome. In these studies, this compound has been shown to improve cognitive function and memory, as well as reduce neuroinflammation and oxidative stress. This compound has also been tested in human clinical trials for the treatment of Alzheimer's disease, with promising results.

属性

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-16-15-24-13-11-21(12-14-24)23-22(25)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRJIRGQHUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。